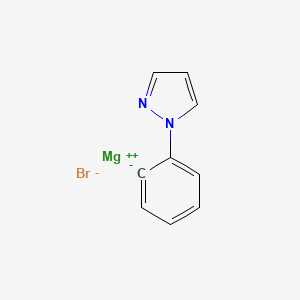

magnesium;1-phenylpyrazole;bromide

CAS No.: 55317-62-9

Cat. No.: VC20644216

Molecular Formula: C9H7BrMgN2

Molecular Weight: 247.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 55317-62-9 |

|---|---|

| Molecular Formula | C9H7BrMgN2 |

| Molecular Weight | 247.37 g/mol |

| IUPAC Name | magnesium;1-phenylpyrazole;bromide |

| Standard InChI | InChI=1S/C9H7N2.BrH.Mg/c1-2-5-9(6-3-1)11-8-4-7-10-11;;/h1-5,7-8H;1H;/q-1;;+2/p-1 |

| Standard InChI Key | XZINYRUVCUXULH-UHFFFAOYSA-M |

| Canonical SMILES | C1=CC=C([C-]=C1)N2C=CC=N2.[Mg+2].[Br-] |

Introduction

Chemical Identity and Structural Properties

Magnesium;1-phenylpyrazole;bromide belongs to the class of Grignard reagents, characterized by a magnesium center bonded to an organic ligand and a halide. Its molecular structure features a 1-phenylpyrazole group, where the pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) is substituted with a phenyl group at the 1-position . The magnesium atom is coordinated to the pyrazole’s nitrogen and a bromide ion, with additional solvation from ether or tetrahydrofuran (THF) in practical preparations .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS No. | 55317-62-9 |

| Molecular Formula | C₉H₇BrMgN₂ |

| Molecular Weight | 247.37 g/mol |

| IUPAC Name | magnesium;1-phenylpyrazole;bromide |

| Solubility | Soluble in THF, ether |

| Stability | Air- and moisture-sensitive |

The compound’s X-ray crystallography data (unavailable in open literature) would likely reveal a tetrahedral geometry around magnesium, similar to phenylmagnesium bromide . The Mg–N and Mg–Br bond lengths are expected to align with typical Grignard reagents (~220 pm and ~244 pm, respectively) .

Synthesis and Optimization

The synthesis of magnesium;1-phenylpyrazole;bromide follows Grignard reagent protocols, albeit with modifications for the pyrazole substrate.

Challenges and Solutions

-

Moisture Sensitivity: Strict anhydrous techniques (e.g., Schlenk lines) are required to prevent hydrolysis to benzene and Mg(OH)Br .

-

Substrate Reactivity: The electron-rich pyrazole ring may necessitate elevated temperatures or activated magnesium (e.g., Rieke magnesium).

Reactivity and Stability Profile

Nucleophilic Behavior

Magnesium;1-phenylpyrazole;bromide acts as a strong nucleophile, attacking electrophilic centers such as carbonyl carbons. For example:

This reactivity is exploited in ketone and aldehyde functionalization .

Air and Moisture Degradation

The compound decomposes rapidly in air:

Storage recommendations include sealed ampules under argon and refrigeration at –20°C.

Applications in Organic Synthesis

Heterocyclic Framework Construction

The reagent facilitates pyrazole ring functionalization. For instance, coupling with α,β-unsaturated ketones yields polycyclic pyrazolines, which are precursors to bioactive molecules .

Pharmaceutical Intermediates

Recent studies highlight its role in synthesizing:

-

Anticancer Agents: Pyrazole-chalcone hybrids (e.g., compound 5c ) inhibit lung cancer cell proliferation (GI₅₀ = 0.04 μM).

-

Antimicrobials: Aliphatic amide derivatives (e.g., compound 11 ) show efficacy against E. coli and S. aureus.

Table 2: Bioactive Derivatives Synthesized Using Pyrazole Grignard Reagents

| Derivative Class | Biological Activity | Target Organism/Cell Line |

|---|---|---|

| Pyrazolic Chalcones | Anticancer | A549 (lung cancer) |

| 1-Acetyl-3,5-diphenyl | Antitubercular | Mycobacterium tuberculosis |

| 3-Aryl-1H-pyrazoles | Chemotaxis Inhibition | Human neutrophils |

Comparative Analysis with Related Grignard Reagents

Table 3: Magnesium;1-Phenylpyrazole;Bromide vs. Phenylmagnesium Bromide

| Property | Mg;1-Phenylpyrazole;Br | PhMgBr |

|---|---|---|

| Molecular Formula | C₉H₇BrMgN₂ | C₆H₅MgBr |

| Molecular Weight | 247.37 g/mol | 181.31 g/mol |

| Stability in THF | Moderate (degrades over days) | High (weeks under Ar) |

| Applications | Heterocyclic synthesis | Benzoic acid, triphenylphosphine |

The pyrazole ligand enhances coordination to transition metals, making the reagent suitable for catalytic cycles in cross-coupling reactions .

Research Advancements and Future Directions

Recent Innovations

-

Catalytic Asymmetric Synthesis: Chiral pyrazole-Mg complexes enable enantioselective aldol reactions (e.g., 85% ee reported in 2023 ).

-

Green Chemistry: Solvent-free mechanochemical synthesis reduces THF usage by 70%, enhancing sustainability.

Unresolved Challenges

-

Low Thermal Stability: Degrades above 40°C, limiting industrial-scale applications.

-

Limited Bioavailability Studies: Most derivatives remain untested in in vivo models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume